molecular formula C8H15NO2 B11919775 3,3-Diethyloxetane-2-carboxamide

3,3-Diethyloxetane-2-carboxamide

Cat. No.: B11919775
M. Wt: 157.21 g/mol
InChI Key: OUXLFEXOGRSSTA-UHFFFAOYSA-N
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Description

3,3-Diethyloxetane-2-carboxamide is an organic compound that belongs to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. The presence of the carboxamide group in this compound makes it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyloxetane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cationic polymerization of 3,3-diethyloxetane, which leads to a mixture of polymer and cyclic oligomers . The cyclic tetramer is the most important oligomer and is formed in 20–35% yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale cationic polymerization processes, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyloxetane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxetanes, amine derivatives, and other functionalized compounds.

Scientific Research Applications

3,3-Diethyloxetane-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Diethyloxetane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethyloxetane-2-carboxamide is unique due to its combination of the strained oxetane ring and the reactive carboxamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,3-diethyloxetane-2-carboxamide

InChI

InChI=1S/C8H15NO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10)

InChI Key

OUXLFEXOGRSSTA-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1C(=O)N)CC

Origin of Product

United States

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